Ethyl 4,6-dichloro-5-methylnicotinate
Overview
Description
Ethyl 4,6-dichloro-5-methylnicotinate is a chemical compound with the molecular formula C9H9Cl2NO2 . It is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for Ethyl 4,6-dichloro-5-methylnicotinate is1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-12-8(11)5(2)7(6)10/h4H,3H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 4,6-dichloro-5-methylnicotinate has a molecular weight of 234.08 . It has a predicted boiling point of 303.4±37.0 °C and a predicted density of 1.320±0.06 g/cm3 . The compound is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Development
Development of a Multi-Kilogram-Scale Synthesis of AZD1283 : Ethyl 6-chloro-5-cyano-2-methylnicotinate was used in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, highlighting its role in the development of pharmaceutical compounds. The synthesis process was scaled up to support preclinical and clinical studies, demonstrating the chemical's importance in drug development (Andersen et al., 2013).
Phosphine-Catalyzed Annulation for Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate underwent a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process highlights the utility of ethyl 4,6-dichloro-5-methylnicotinate derivatives in the synthesis of complex organic structures with high regioselectivity (Zhu, Lan, & Kwon, 2003).
Polymer Science and Material Chemistry
Chain Transfer Agents in Polymerization : The role of chain transfer agents in the free radical polymerization of ethylene, methyl methacrylate (MMA), and acrylamide (AM) was explored, providing insights into the molecular mechanisms that govern polymerization kinetics. This research underlines the broader applications of ethyl 4,6-dichloro-5-methylnicotinate derivatives in polymer science (Furuncuoglu, Ugur, Degirmenci, & Aviyente, 2010).
Corrosion Inhibitors for Industrial Applications : Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, among other derivatives, was investigated for its corrosion inhibition properties on mild steel, showcasing the material's potential in enhancing the durability of industrial components and machinery (Dohare, Ansari, Quraishi, & Obot, 2017).
Catalysis and Organic Reactions
Bridged Boratabenzene Zirconium Complexes : The synthesis of ethylene-bridged zirconium complexes highlights the application of ethyl 4,6-dichloro-5-methylnicotinate derivatives in the development of novel catalysts for olefin polymerization, contributing to the advancement of catalytic materials (Ashe, Al-Ahmad, Fang, & Kampf, 1998).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl 4,6-dichloro-5-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-12-8(11)5(2)7(6)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDOYPGZOWJLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444406 | |
Record name | Ethyl 4,6-dichloro-5-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloro-5-methylnicotinate | |
CAS RN |
252552-10-6 | |
Record name | Ethyl 4,6-dichloro-5-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252552-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4,6-dichloro-5-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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